2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
“2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2460739-25-5 . It has a molecular weight of 209.12 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H
. This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . Its molecular weight is 209.12 .Scientific Research Applications
Synthesis and Structure of Trialkyltantalum Complexes This research investigates the synthesis and structural properties of trialkyltantalum complexes using aminopyridinato ligands. The study reveals the stability of these complexes at elevated temperatures and their potential applications in olefin polymerization. The variations in coordination environments and the stability factors offer insights into the versatility and applications of such complexes in various chemical processes (Noor, Kretschmer, & Kempe, 2006).
Synthesis of Pyridine Derivatives and Antimicrobial Screening A series of novel imidazo-[1,2-a]pyridine derivatives were synthesized, and their structures confirmed through various spectroscopic methods. These compounds underwent antimicrobial screening against different bacteria and fungi, showcasing the potential of pyridine derivatives in developing new antimicrobial agents. The presence of certain substituents enhanced the potency of these compounds, suggesting their potential application in medicinal chemistry (Desai et al., 2012).
Catalytic and Synthetic Applications
Application in Palladium-Catalyzed Reactions The study presents the synthesis of Schiff base from 4-methylpyridin-2-amine and its application in palladium-catalyzed Suzuki coupling reactions. The research not only provides insights into the synthetic procedure and yield of the Schiff base but also explores the mechanistic aspects of the palladium-catalyzed hydrolysis of imines. Such understanding aids in the development of efficient catalytic systems for various organic transformations (Ahmad et al., 2019).
Synthesis and Characterization of Fluorescent Bipyridine Derivative The synthesis and characterization of a new fluorescent bipyridine derivative, BPYTA, are discussed. The derivative shows promising application in determining trace Zn2+ in water, showcasing a potential tool for environmental monitoring and assessment. The specific fluorescence response to Zn2+ makes it a valuable sensor for detecting this metal ion in various water sources (Kong et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
The molecular and cellular effects of This compound are currently under investigation. As more research is conducted, a clearer picture of the compound’s effects at the molecular and cellular level will emerge .
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-3-2-6-10-8(7)4-5-9;;/h2-3,6H,4-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUZUODTXWPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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